![molecular formula C12H15NO2 B2410935 3-(4-Hydroxybutyl)indolin-2-one CAS No. 204012-72-6](/img/structure/B2410935.png)
3-(4-Hydroxybutyl)indolin-2-one
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Overview
Description
Indolin-2-one derivatives are a class of compounds that have been studied for their potential biological activities . They are often synthesized from isatin and have been found in nature as components of many natural products .
Synthesis Analysis
Indolin-2-one derivatives can be synthesized using various methods. For instance, an aryne-based synthetic protocol has been developed for the synthesis of 3-substituted-3-hydroxy-indolin-2-ones. This method involves a three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione .
Molecular Structure Analysis
The molecular structure of indolin-2-one derivatives can be analyzed using techniques such as X-ray structural analysis . The structure of these compounds can be confirmed from spectroscopic data .
Chemical Reactions Analysis
Indolin-2-one derivatives can undergo various chemical reactions. For example, treating the synthesized 3-hydroxyindolin-2-one derivatives with an inorganic base at high temperature leads to an interesting o-arylated product of 1,3-cyclohexandione .
Scientific Research Applications
Chemical Synthesis and Modifications
- Chemical Modifications and Synthesis : 3-(4-Hydroxybutyl)indolin-2-one derivatives are utilized in various chemical syntheses. For instance, a one-pot triacetylation of indolin-3-ones led to the production of mono- and di-acetylated indoles, demonstrating the compound's role in producing acetylated indoles with potential biological applications (Jha, Chou, & Blunt, 2011). Furthermore, a highly efficient one-pot multiple acylation at chemically non-equivalent sites on indolin-2-one and related motifs is described, highlighting its versatility in synthesis (Jha & Blunt, 2009).
Biological Activities and Applications
Anticancer Potential : Novel 3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogs have been synthesized and evaluated for in vitro cytotoxicity against a panel of 57 human tumor cell lines, indicating the potential of 3-(4-Hydroxybutyl)indolin-2-one derivatives as leads for anticancer drug development (Penthala et al., 2010).
Anti-inflammatory Activity : 3-substituted-indolin-2-one derivatives have been synthesized and evaluated for anti-inflammatory activity. Among them, 3-(3-hydroxyphenyl)-indolin-2-one showed significant anti-inflammatory activity, inhibiting nitric oxide production related to inflammation and suppressing the production of pro-inflammatory cytokines in a concentration-dependent manner (Kim et al., 2023).
Antimicrobial and Anticancer Activities : A series of C(3)-trifluoromethylated compounds derived from N-substituted isatins have been synthesized and evaluated for in vitro cytotoxic activity and antibacterial activity, showcasing the broad spectrum of biological activities of 3-(4-Hydroxybutyl)indolin-2-one derivatives (Bikshapathi et al., 2017).
α-Glucosidase Inhibitory Activity : 3,3-Di(indolyl)indolin-2-ones have been synthesized and evaluated for their in vitro α-glucosidase inhibitory activity. The compounds showed moderate to potent inhibitory activity, identifying them as a new class of α-glucosidase inhibitors, which can have implications in managing diabetes (Wang et al., 2017).
Corrosion Inhibition : Bis-Schiff bases of isatin, derivatives of indolin-2-one, have been studied for their inhibition effect on mild steel corrosion, indicating the compound's utility in industrial applications (Ansari & Quraishi, 2014).
Mechanism of Action
The mechanism of action of indolin-2-one derivatives can vary depending on the specific compound and its biological activity. Some indolin-2-one derivatives have been found to have antioxidant activity, with the compounds with the lowest bond dissociation enthalpy, ionization potential, and proton affinity values identified as having high antioxidant activity .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-hydroxybutyl)-1,3-dihydroindol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-8-4-3-6-10-9-5-1-2-7-11(9)13-12(10)15/h1-2,5,7,10,14H,3-4,6,8H2,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZKTJZUGPVNFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)CCCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Hydroxybutyl)indolin-2-one |
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